N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide is a complex organic compound that features both nitro and methoxy functional groups attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 2-methoxy-4-nitroaniline with 5-nitrothiophene-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely .
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction to form amino groups under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed:
Reduction: Formation of N-(2-amino-4-nitrophenyl)-5-nitrothiophene-2-carboxamide.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro groups can participate in redox reactions, influencing cellular pathways and leading to various biological effects .
Comparison with Similar Compounds
- N-(2-methoxy-4-nitrophenyl)acetamide
- 2-methoxy-4-nitrophenyl isothiocyanate
- 2-methoxy-4-nitrophenyl isocyanate
Comparison: N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both nitro and methoxy groups on a thiophene ring, which imparts distinct electronic properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O6S/c1-21-9-6-7(14(17)18)2-3-8(9)13-12(16)10-4-5-11(22-10)15(19)20/h2-6H,1H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLZDZUODBKUEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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